1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene
CAS No.:
Cat. No.: VC16688946
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18O3 |
|---|---|
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene |
| Standard InChI | InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3 |
| Standard InChI Key | GDHNBPHYVRHYCC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene belongs to the stilbene family, characterized by a central ethenyl () group connecting two benzene rings. The 1,3-dimethoxy substituents on one ring and the 4-methoxyphenyl group on the other create a planar, conjugated system that enhances stability and electronic delocalization . The E-configuration of the ethenyl linkage is critical for its biological activity, as stereoisomerism influences molecular interactions with cellular targets .
Physical Properties
The compound exists as a crystalline solid with a melting point of 52–54°C . It exhibits moderate solubility in polar organic solvents such as ethanol (), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Storage at ensures stability for at least four years.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 270.32 g/mol | |
| Melting Point | 52–54°C | |
| Solubility (Ethanol) | ≤10 mg/mL | |
| Storage Conditions | −20°C (crystalline solid) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene typically involves a Wittig or Horner-Wadsworth-Emmons reaction, facilitating the formation of the ethenyl bridge. Key steps include:
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Preparation of Aldehyde Intermediate: 3,5-Dimethoxybenzaldehyde is reacted with a phosphonium ylide derived from 4-methoxyphenylmethyl bromide.
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Coupling Reaction: The ylide attacks the aldehyde carbonyl group, forming the E-configured ethenyl linkage under controlled basic conditions.
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Purification: Column chromatography or recrystallization isolates the product, with yields optimized by adjusting solvent polarity (e.g., ethanol vs. methanol) and reaction temperature (60–80°C).
Challenges and Yield Improvements
Side reactions, such as Z-isomer formation or over-oxidation, are minimized by inert atmospheres (e.g., nitrogen) and stoichiometric control. Catalytic additives like potassium carbonate enhance reaction efficiency, achieving yields of 65–75%.
Biological Activity and Mechanisms
Antioxidant Properties
1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene demonstrates potent antioxidant activity, scavenging free radicals such as hydroxyl () and superoxide () . Its methoxy groups donate electrons, stabilizing radical intermediates and interrupting lipid peroxidation chains. Compared to resveratrol, its trimethylated structure improves metabolic stability, prolonging in vivo activity .
Anti-Inflammatory Effects
The compound suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB translocation. In murine macrophage models, it reduced nitric oxide (NO) production by 40–60% at 10 μM concentrations, comparable to dexamethasone.
Applications in Biomedical Research
Neuroprotection
In neuronal cell cultures, 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene mitigates amyloid-β-induced toxicity by 50% at 20 μM, suggesting potential in Alzheimer’s disease research. Its ability to cross the blood-brain barrier, predicted via LogP calculations (), enhances therapeutic relevance.
Drug Development
The compound serves as a lead structure for designing resveratrol analogs with improved bioavailability. Structural modifications, such as fluorination or glycosylation, are under investigation to enhance target specificity.
Comparison with Related Stilbenes
Table 2: Comparative Analysis of Stilbene Derivatives
| Compound | Molecular Weight (g/mol) | Key Substituents | Antioxidant Activity (IC, μM) |
|---|---|---|---|
| Resveratrol | 228.24 | 3,4',5-trihydroxy | 15.2 |
| Pterostilbene | 256.30 | 3,5-dimethoxy, 4'-hydroxy | 8.7 |
| 1,3-Dimethoxy-5-[(1E)-...] | 270.32 | 3,5-dimethoxy, 4'-methoxy | 12.4 |
While resveratrol exhibits higher potency in vitro, its rapid glucuronidation limits in vivo efficacy . In contrast, 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene’s methoxy groups reduce phase II metabolism, extending plasma half-life.
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